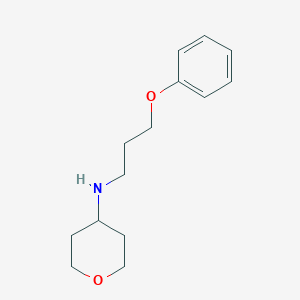

N-(3-phenoxypropyl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-(3-phenoxypropyl)oxan-4-amine |

InChI |

InChI=1S/C14H21NO2/c1-2-5-14(6-3-1)17-10-4-9-15-13-7-11-16-12-8-13/h1-3,5-6,13,15H,4,7-12H2 |

InChI Key |

UENSEGUFARZEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-(3-phenoxypropyl)oxan-4-amine: A Versatile Scaffold in Modern Neuropharmacology and Target-Directed Drug Design

Executive Summary

In contemporary CNS drug discovery, the identification of versatile, synthetically accessible, and metabolically stable chemical scaffolds is paramount. N-(3-phenoxypropyl)oxan-4-amine (often isolated as its hydrochloride salt, CAS: 1803584-93-1) represents a highly privileged building block. By coupling a flexible, lipophilic phenoxypropyl chain with a rigid, hydrophilic-leaning oxane (tetrahydropyran) ring, this compound serves as an ideal template for designing ligands targeting the Sigma-1 receptor (S1R) and the Histamine H3 receptor (H3R).

This technical whitepaper deconstructs the structural dynamics, synthetic methodologies, and pharmacological utility of the N-(3-phenoxypropyl)oxan-4-amine scaffold, providing actionable, self-validating protocols for medicinal chemists and assay developers.

Chemical Profile & Structural Dynamics

The architectural brilliance of N-(3-phenoxypropyl)oxan-4-amine lies in its balance of flexibility and steric constraint.

-

The Phenoxypropyl Motif: This moiety is a well-established pharmacophore for neuroactive targets. It provides a primary hydrophobic interaction site (the phenyl ring) connected via a flexible 3-carbon linker, allowing the molecule to adapt to deep, lipophilic binding pockets ([1]).

-

The Oxane (Tetrahydropyran) Core: Replacing a traditional piperidine or piperazine ring with an oxane ring is a deliberate bioisosteric strategy. It removes a secondary basic center, thereby lowering the overall pKa of the molecule. Causality: Highly basic, lipophilic amines frequently suffer from lysosomal trapping, leading to drug-induced phospholipidosis. The oxane oxygen provides a necessary hydrogen-bond acceptor to maintain aqueous solubility and target engagement without the toxicity liability of a dicationic species.

Quantitative Physicochemical Properties

The following table summarizes the calculated Lipinski parameters and physicochemical data for the free base, confirming its excellent profile for blood-brain barrier (BBB) penetration ([2],[3]).

| Property | Value | Drug-Likeness Implication |

| Molecular Formula | C14H21NO2 | Standard low-molecular-weight scaffold. |

| Molecular Weight | 235.32 g/mol | Optimal for CNS penetration (< 400 g/mol ). |

| LogP (Calculated) | ~2.4 | Ideal lipophilicity for BBB transit (target range 2.0 - 3.5). |

| Topological Polar Surface Area (TPSA) | 30.49 Ų | Excellent for CNS drugs (target < 90 Ų). |

| Hydrogen Bond Donors | 1 | Secondary amine provides critical target anchoring. |

| Hydrogen Bond Acceptors | 3 | Amine N, Oxane O, and Phenoxy O. |

| Rotatable Bonds | 5 | Balances conformational flexibility with entropic penalty. |

Synthetic Methodology: Reductive Amination Workflow

The most robust and convergent route to synthesize N-(3-phenoxypropyl)oxan-4-amine is via the reductive amination of tetrahydro-4H-pyran-4-one.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly preferred over Sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward the starting ketone but sufficiently reactive to reduce the transient, highly electrophilic iminium ion. This prevents the formation of the unwanted byproduct, tetrahydro-2H-pyran-4-ol.

Step-by-Step Synthesis Protocol

-

Imine Formation: In an oven-dried flask under inert atmosphere (N2), dissolve tetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) and 3-phenoxypropan-1-amine (1.05 eq, 10.5 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add glacial acetic acid (0.1 eq, 1.0 mmol). Rationale: Mild acid catalysis accelerates the dehydration step required to form the iminium intermediate without protonating the primary amine to the point of unreactivity. Stir at 25°C for 2 hours.

-

Selective Reduction: Add NaBH(OAc)3 (1.5 eq, 15 mmol) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent. Stir for 12 hours at room temperature.

-

Quenching & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Salt Formation (Optional): To isolate the stable hydrochloride salt (CAS: 1803584-93-1), dissolve the crude free base in minimal diethyl ether and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry under vacuum.

Synthetic pathway for N-(3-phenoxypropyl)oxan-4-amine via reductive amination.

Pharmacological Context: Sigma-1 Receptor Modulation

The phenoxypropylamine motif is deeply embedded in the design of ligands for the Sigma-1 Receptor (S1R) ([4]). S1R is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

S1R ligands require a basic nitrogen flanked by primary and secondary hydrophobic regions. In this scaffold:

-

The phenoxy group acts as the primary hydrophobic anchor.

-

The protonated secondary amine forms a critical salt bridge with Glu172 in the S1R binding pocket.

-

The oxane ring occupies the secondary hydrophobic pocket, providing steric bulk that enhances selectivity against the Sigma-2 Receptor (S2R) and NMDA receptors[4].

Proposed S1R-mediated neuroprotective signaling pathway activated by the scaffold.

Experimental Workflow: High-Throughput Radioligand Binding Assay

To validate the affinity of N-(3-phenoxypropyl)oxan-4-amine derivatives for the S1R, a competitive radioligand binding assay using -pentazocine is the industry standard.

Causality in Assay Design: -pentazocine is utilized because it possesses exquisite selectivity for S1R over S2R and opioid receptors, ensuring that the displacement curve accurately reflects S1R affinity.

Step-by-Step Binding Protocol

-

Membrane Preparation: Homogenize guinea pig brain cortex (or S1R-transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of 1 mg/mL.

-

Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Rationale: Glass fiber filters carry a negative charge. Highly lipophilic, cationic radioligands bind non-specifically to the glass. PEI is a cationic polymer that neutralizes this charge, drastically reducing background noise (non-specific binding).

-

Incubation: In a 96-well plate, combine 150 μL of membrane suspension, 25 μL of -pentazocine (final concentration 2 nM), and 25 μL of the test compound at varying concentrations (10 pM to 10 μM). Incubate at 25°C for 120 minutes. Rationale: A 120-minute incubation ensures thermodynamic equilibrium is reached, which is mathematically required for accurate Ki determination via the Cheng-Prusoff equation.

-

Termination & Detection: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

References

-

Linciano, P., et al. "Discovery of RC-752, a Novel Sigma-1 Receptor Antagonist with Antinociceptive Activity: A Promising Tool for Fighting Neuropathic Pain." European Journal of Medicinal Chemistry, 2023.[Link]

-

Vinogradov, M. G., et al. "Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders." Current Medicinal Chemistry, 2021.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 64101074, 2-methyl-N-(3-phenoxypropyl)oxan-4-amine." PubChem, 2021.[Link]

Sources

Physicochemical Profiling of N-(3-phenoxypropyl)oxan-4-amine: A Technical Guide for Drug Development

Executive Summary & Structural Deconstruction

N-(3-phenoxypropyl)oxan-4-amine (Chemical Formula: C₁₄H₂₁NO₂) is a synthetic small molecule characterized by three distinct pharmacophoric domains: a tetrahydropyran (oxane) ring, a secondary amine, and a flexible phenoxypropyl tail. In medicinal chemistry, this specific topological arrangement is highly privileged.

The oxane ring provides a metabolically stable, sp³-rich core with a hydrogen-bond acceptor, while the phenoxypropyl chain drives hydrophobic target engagement. The secondary amine acts as the critical basic center, dictating the molecule's ionization state, solubility, and membrane permeability at physiological pH. Understanding the interplay of these moieties is essential for predicting the compound's pharmacokinetic (PK) and pharmacodynamic (PD) behavior.

In Silico Physicochemical Predictions

Before initiating costly empirical assays, predictive cheminformatics provide a foundational understanding of the molecule's behavior in biological systems.

Table 1: Predicted Physicochemical Properties of N-(3-phenoxypropyl)oxan-4-amine

| Property | Predicted Value | Mechanistic Implication |

| Molecular Weight | 235.32 g/mol | Well within Lipinski's Rule of 5; optimal for oral bioavailability. |

| LogP (Lipophilicity) | ~2.65 | Balanced partitioning; driven by the phenoxy group but tempered by the oxane oxygen. |

| pKa (Basicity) | ~9.8 | The secondary amine will be >99% protonated at pH 7.4. |

| TPSA | 30.49 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration (< 90 Ų). |

| H-Bond Donors (HBD) | 1 | Single N-H group minimizes desolvation penalties during membrane transit. |

| H-Bond Acceptors (HBA) | 3 | Two ether oxygens and one amine nitrogen facilitate target binding. |

| Rotatable Bonds | 6 | Moderate flexibility allows conformational adaptation to binding pockets. |

Causality in Property Balance: The predicted pKa of ~9.8 ensures that the molecule exists predominantly as a cation in systemic circulation. While high basicity combined with high lipophilicity can sometimes lead to hERG liability or phospholipidosis, the moderate LogP (~2.65) of this compound mitigates this risk. The lipophilic phenoxypropyl tail is essential for burying into hydrophobic receptor pockets, while the oxane ring increases the fraction of sp³ carbons (Fsp³ = 0.57), enhancing three-dimensionality and reducing off-target promiscuity.

Self-Validating Experimental Protocols

To transition from in silico predictions to empirical ground truth, the following self-validating workflows must be executed to ensure data integrity.

Protocol A: Potentiometric pKa Determination

Because the neutral free base of N-(3-phenoxypropyl)oxan-4-amine may exhibit limited aqueous solubility, standard aqueous titration can lead to micro-precipitation and erroneous inflection points. We employ a cosolvent potentiometric method to bypass this limitation[1].

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH glass electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

-

Cosolvent Preparation: Prepare the analyte at 1 mM in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) containing 0.15 M KCl to maintain a constant ionic strength.

-

Titration: Titrate the solutions from pH 12.0 down to pH 2.0 using 0.5 M HCl. Causality: The use of a highly basic starting pH ensures the molecule begins in its neutral, fully dissolved state within the cosolvent matrix.

-

Self-Validation (Blanking): Perform a blank titration of the solvent matrix alone. Subtract the blank curve from the sample curve to isolate the proton consumption of the analyte, ensuring the system is self-correcting for solvent-induced pH shifts.

-

Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Apply the Yasuda-Shedlovsky extrapolation to 0% cosolvent to determine the true aqueous pKa[1].

Protocol B: Shake-Flask LogD (pH 7.4) Determination

Lipophilicity must be measured at physiological pH (LogD) to account for the ionization of the secondary amine. We utilize the gold-standard shake-flask method coupled with LC-MS/MS, adapted from OECD Test Guideline 107[2].

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation.

-

Analyte Spiking: Dissolve the compound in the octanol phase to a concentration of 100 µM. Causality: Spiking the organic phase prevents micelle formation that frequently occurs if a protonated amine is spiked at high concentrations directly into the aqueous phase.

-

Partitioning: Combine equal volumes of the spiked octanol and PBS in a glass vial. Shake mechanically for 60 minutes at 25 °C.

-

Phase Separation: Centrifuge at 3000 x g for 15 minutes. Causality: This is a critical self-validating step; failure to break micro-emulsions leads to aqueous droplets suspended in the octanol phase, artificially skewing the LogD calculation.

-

Quantification: Carefully sample both phases and quantify the concentration of N-(3-phenoxypropyl)oxan-4-amine using LC-MS/MS.

-

System Control: Run a reference standard with a known LogD (e.g., Propranolol, LogD₇.₄ ~ 1.2) in parallel to verify system accuracy.

Workflow for self-validating Shake-Flask LogD7.4 determination.

Pharmacological Context & Target Engagement

Structurally, N-(3-phenoxypropyl)oxan-4-amine fits the classic pharmacophore model for aminergic G-Protein Coupled Receptors (GPCRs) and monoamine transporters. The protonated secondary amine serves as an electrostatic anchor, forming a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32 in transmembrane domain 3 of many Class A GPCRs). Concurrently, the flexible phenoxypropyl tail can extend into secondary hydrophobic binding pockets, while the oxane ring limits the entropic penalty of binding by pre-organizing the amine's trajectory.

Hypothetical GPCR target engagement and signal transduction.

References

-

OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

-

Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures. Avdeef, A., et al. International Journal of Pharmaceutics, 151(2), 235-248 (1997). URL:[Link]

Sources

Comprehensive Technical Guide on N-(3-phenoxypropyl)oxan-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds is paramount for developing central nervous system (CNS) therapeutics and G-protein coupled receptor (GPCR) ligands. N-(3-phenoxypropyl)oxan-4-amine represents a highly versatile building block that merges the metabolic stability of an oxane (tetrahydropyran) ring with the lipophilic reach of an aryloxypropylamine motif.

While the free base is the pharmacologically active moiety, the compound is almost exclusively synthesized, cataloged, and utilized as its hydrochloride salt to ensure bench stability and optimal handling. This whitepaper provides an in-depth, causality-driven guide to its chemical identity, physicochemical profiling, and a self-validating synthetic methodology grounded in industry-standard reductive amination protocols.

Chemical Identity & Structural Logic

The structural architecture of N-(3-phenoxypropyl)oxan-4-amine is not arbitrary; it is a meticulously designed pharmacophore.

-

IUPAC Name: N-(3-phenoxypropyl)oxan-4-amine

-

CAS Number: 1803584-93-1 [1] (Note: This CAS registry number specifically corresponds to the commercially standard hydrochloride salt).

-

Structural Causality:

-

The Oxane (Tetrahydropyran) Core: Replaces traditional carbocycles (like cyclohexane) to lower the overall lipophilicity (LogP) of the molecule. The ether oxygen introduces a hydrogen-bond acceptor, which improves aqueous solubility and alters the metabolic clearance profile by reducing unspecific microsomal binding.

-

The Secondary Amine: Acts as a critical pivot point. At physiological pH (7.4), this amine is heavily protonated, enabling essential electrostatic interactions (salt bridges) with conserved aspartate residues in the binding pockets of aminergic GPCRs.

-

The Aryloxypropyl Chain: The 3-phenoxypropyl moiety acts as a flexible lipophilic anchor. The three-carbon spacer is a well-documented optimal length for bridging the primary amine-binding site to secondary hydrophobic accessory pockets in monoamine transporters and receptors.

-

Physicochemical Profiling

To predict the pharmacokinetic viability of this scaffold, we must evaluate its physicochemical parameters. The data below summarizes the metrics for the free base (C₁₄H₂₁NO₂), demonstrating strict adherence to Lipinski's Rule of Five, making it an ideal candidate for oral bioavailability and Blood-Brain Barrier (BBB) penetration [2].

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | N-(3-phenoxypropyl)oxan-4-amine | Standardized nomenclature for structural identification. |

| CAS Number | 1803584-93-1 (HCl Salt) | Primary identifier for commercial procurement and registry [1]. |

| Molecular Formula | C₁₄H₂₁NO₂ (Free Base) | Defines the core stoichiometry. |

| Molecular Weight | 235.33 g/mol | Well below the 500 Da threshold, allowing for further functionalization. |

| H-Bond Donors | 1 | Provided by the secondary amine; critical for target binding. |

| H-Bond Acceptors | 2 | Provided by the oxane and phenoxy oxygens; aids in solubility. |

| Topological Polar Surface Area (TPSA) | ~30.5 Ų | Highly optimal for CNS drugs (ideal range < 90 Ų for BBB crossing). |

Synthetic Methodology: The Reductive Amination Route

As a Senior Application Scientist, I prioritize synthetic routes that are robust, scalable, and self-validating. The most efficient method to synthesize N-(3-phenoxypropyl)oxan-4-amine is via the direct reductive amination of tetrahydro-4H-pyran-4-one with 3-phenoxypropan-1-amine.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The causality here is critical: STAB is sterically hindered and mildly electron-deficient, meaning it selectively reduces the protonated iminium ion without prematurely reducing the starting ketone into tetrahydropyran-4-ol [3]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.

Step-by-Step Protocol

Step 1: Imine Pre-Equilibration

-

Action: In an oven-dried flask under inert atmosphere (N₂), dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and 3-phenoxypropan-1-amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

-

Causality: A slight excess of the amine ensures complete consumption of the ketone. DCE is selected over THF because STAB exhibits superior solubility and faster reaction kinetics in chlorinated solvents.

Step 2: Acid Catalysis

-

Action: Add Glacial Acetic Acid (1.0 eq) dropwise to the stirring solution. Stir at room temperature for 1 hour.

-

Causality: The weak acid catalyzes the dehydration of the hemiaminal intermediate into the reactive iminium ion. STAB is uniquely stable in mildly acidic environments, preventing premature hydride degradation.

Step 3: Hydride Reduction

-

Action: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Stir the suspension at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot validates the completion of the reaction.

Step 4: Self-Validating Workup

-

Action: Quench the reaction slowly with saturated aqueous NaHCO₃.

-

Validation: The cessation of CO₂ gas evolution acts as a visual, self-validating indicator that all unreacted STAB and acetic acid have been fully neutralized.

-

Action: Extract the aqueous layer with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

Step 5: Salt Formation (CAS: 1803584-93-1)

-

Action: Dissolve the crude free base in anhydrous diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter the white solid and dry in vacuo.

Caption: Workflow for the reductive amination synthesis of N-(3-phenoxypropyl)oxan-4-amine.

Pharmacological Relevance & Receptor Interaction

The N-(3-phenoxypropyl)oxan-4-amine scaffold is highly prized in neuropharmacology. The modular nature of the compound allows it to interact seamlessly with CNS targets. The diagram below maps the structural logic of the molecule to its functional pharmacological outputs.

Caption: Pharmacophore mapping and modular contributions to CNS target binding.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization must be performed. The following expected spectral data serves as a self-validating checklist for the chemist:

-

LC-MS (ESI+): The base peak must show an m/z of 236.1 [M+H]⁺, confirming the molecular weight of the free base (235.33 g/mol ).

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Multiplets between δ 6.80 - 7.30 ppm (5H) corresponding to the phenoxy ring.

-

Ether Linkage: A distinct triplet near δ 4.00 ppm (2H, J≈6.0 Hz) corresponding to the -CH₂-O-Ph protons.

-

Oxane Core: Multiplets around δ 3.95 ppm (2H, equatorial) and δ 3.40 ppm (2H, axial) confirming the intact tetrahydropyran ring.

-

-

HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak >95% Area Under Curve (AUC) validates the removal of the primary amine starting material and the absence of over-alkylated tertiary amine byproducts.

References

-

PubChem Database. 2-methyl-N-(3-phenoxypropyl)oxan-4-amine (Structural Proxy for Oxane-Amine Class Properties). National Center for Biotechnology Information. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

A Predictive Spectroscopic and Structural Analysis Guide for N-(3-phenoxypropyl)oxan-4-amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of N-(3-phenoxypropyl)oxan-4-amine. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The guide is intended to serve as a robust reference for researchers in the synthesis, identification, and characterization of this and structurally related compounds, offering insights into experimental design and data interpretation.

Introduction and Molecular Overview

N-(3-phenoxypropyl)oxan-4-amine is a secondary amine featuring a phenoxypropyl group attached to the nitrogen of an oxan-4-amine (or tetrahydropyran-4-amine) ring. The structural complexity, combining an aromatic ether, a flexible alkyl chain, and a saturated heterocyclic amine, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity in a synthesis reaction, assessing its purity, and elucidating its structure.

This guide will deconstruct the molecule into its constituent parts to predict its behavior under various spectroscopic techniques. The causality behind experimental choices and the interpretation of the resulting (predicted) data will be emphasized.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring high-quality NMR data for a compound like N-(3-phenoxypropyl)oxan-4-amine would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good starting point for its ability to dissolve a wide range of organic compounds.[1]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for improved resolution and sensitivity.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the range of -1 to 10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should cover 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the aromatic, alkyl chain, and oxane ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | t | 2H | Ar-H (meta) | The aromatic protons will be in the typical downfield region. These two protons are chemically equivalent and will be split by their ortho neighbors. |

| ~6.95 | d | 2H | Ar-H (ortho) | These protons are deshielded by the adjacent oxygen atom and will be split by the meta protons. |

| ~6.90 | t | 1H | Ar-H (para) | This single proton will be split by its two meta neighbors. |

| ~4.05 | t | 2H | O-CH₂ -CH₂-CH₂-N | Protons adjacent to the electronegative oxygen of the ether will be deshielded. They will be split into a triplet by the adjacent methylene group. |

| ~3.95 | m | 2H | Oxane C2/C6 (axial/equatorial) | The protons on the carbons adjacent to the ring oxygen will be in this region. Complex multiplicity is expected due to axial and equatorial positions. |

| ~3.40 | m | 2H | Oxane C2/C6 (axial/equatorial) | The other set of protons on the carbons adjacent to the ring oxygen. |

| ~2.80 | t | 2H | O-CH₂-CH₂-CH₂ -N | Protons adjacent to the nitrogen will be deshielded, but less so than those next to the oxygen. They will be split by the central methylene group. |

| ~2.70 | m | 1H | Oxane C4-H | The proton on the carbon bearing the nitrogen will be a complex multiplet due to coupling with the adjacent ring protons. |

| ~1.95 | quintet | 2H | O-CH₂-CH₂ -CH₂-N | The central methylene group of the propyl chain, split by the two adjacent CH₂ groups. |

| ~1.85 | m | 2H | Oxane C3/C5 (axial/equatorial) | Protons on the carbons adjacent to the C4 position. |

| ~1.50 | m | 2H | Oxane C3/C5 (axial/equatorial) | The other set of protons on the carbons adjacent to the C4 position. |

| Broad | s | 1H | N-H | The amine proton often appears as a broad singlet and its chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | Ar-C -O | The aromatic carbon directly attached to the oxygen will be the most downfield due to the oxygen's deshielding effect. |

| ~129.5 | Ar-C H (meta) | Aromatic CH carbons. |

| ~121.0 | Ar-C H (para) | Aromatic CH carbons. |

| ~114.5 | Ar-C H (ortho) | Aromatic CH carbons. |

| ~67.0 | Oxane C 2/C 6 | Carbons adjacent to the ring oxygen. |

| ~66.0 | O-CH₂ -CH₂-CH₂-N | The carbon of the propyl chain attached to the phenoxy oxygen. |

| ~50.0 | Oxane C 4 | The carbon bearing the nitrogen atom. |

| ~45.0 | O-CH₂-CH₂-CH₂ -N | The carbon of the propyl chain attached to the nitrogen. |

| ~32.0 | Oxane C 3/C 5 | The remaining carbons of the oxane ring. |

| ~29.0 | O-CH₂-CH₂ -CH₂-N | The central carbon of the propyl chain. |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be taken and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of N-(3-phenoxypropyl)oxan-4-amine is expected to show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350-3310 | N-H Stretch | Secondary Amine | A single, weak to medium band is characteristic of a secondary amine N-H bond.[3][4] |

| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2950-2850 | C-H Stretch | Aliphatic | Stretching vibrations for the sp³ C-H bonds in the propyl chain and the oxane ring. |

| 1600 & 1490 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring. |

| 1240 | C-O Stretch | Aryl Ether | Strong, characteristic stretching for the aryl-O bond. |

| 1170 | C-N Stretch | Aliphatic Amine | Stretching vibration for the C-N bond.[3] |

| 1100 | C-O Stretch | Aliphatic Ether | Strong stretching for the C-O-C of the oxane ring. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.[5]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass spectrum is recorded in positive ion mode. For fragmentation information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.

Predicted Mass Spectrum

The molecular formula of N-(3-phenoxypropyl)oxan-4-amine is C₁₄H₂₁NO₂. The molecular weight is 235.32 g/mol .

-

Molecular Ion: The ESI mass spectrum will show a strong peak for the protonated molecule [M+H]⁺ at m/z 236 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[6]

-

Key Fragmentation Pathways: The fragmentation of the molecule will likely occur at the weakest bonds and lead to stable fragments. The most probable fragmentation is the alpha-cleavage, which is characteristic of amines.[6][7]

-

Loss of the phenoxypropyl group: Cleavage of the C-N bond could lead to a fragment corresponding to the protonated oxan-4-amine at m/z 102 .

-

Cleavage of the propyl chain: Benzylic-type cleavage of the O-CH₂ bond is also possible, leading to a phenoxy radical and a charged fragment at m/z 142 .

-

Alpha-cleavage adjacent to the ring nitrogen: This could lead to fragments at m/z 206 (loss of C₂H₅) or m/z 178 (loss of C₄H₇O).

-

Visualizations

Molecular Structure

Caption: Molecular structure of N-(3-phenoxypropyl)oxan-4-amine.

Predicted Mass Spec Fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of N-(3-phenoxypropyl)oxan-4-amine. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with structurally similar molecules, we have established a set of expected data that can guide future experimental work. The protocols and interpretations herein are designed to be a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities in drug discovery and development.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Amines.

-

Chem-Impex. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-phenoxypropyl)amine (C9H13NO). Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-nitrophenol. Retrieved from [Link]

-

Journal of Chemical Education. (2015, September 10). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Retrieved from [Link]

Sources

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. lcms.cz [lcms.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Biological Targets of Phenoxypropyl Amine Derivatives

Authored by: Your Senior Application Scientist

Introduction: The phenoxypropyl amine scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of pharmacologically active agents. This guide provides an in-depth exploration of the key biological targets modulated by this versatile chemical class. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and elucidate the downstream signaling pathways affected, offering a comprehensive resource for researchers and drug development professionals.

Histamine Receptors: A Primary Focus for Phenoxypropyl Amine Derivatives

The histamine receptors, a class of G protein-coupled receptors (GPCRs), are prominent targets for phenoxypropyl amine derivatives. These derivatives have been extensively explored for their ability to modulate the activity of both the H2 and H3 histamine receptors.

Histamine H3 Receptor (H3R) Antagonism

The (3-phenoxypropyl)amine motif is a well-established pharmacophore for histamine H3 receptor antagonists.[1] These antagonists are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders.

Principle: To determine the affinity of a phenoxypropyl amine derivative for the H3 receptor, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of the test compound to displace a known radiolabeled H3R ligand from the receptor.

Experimental Protocol: [³H]-Nα-methylhistamine Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H3 receptor.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

A fixed concentration of the radioligand, [³H]-Nα-methylhistamine (typically at its Kd value).

-

Increasing concentrations of the unlabeled phenoxypropyl amine derivative (the competitor).

-

Cell membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, and then add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-Nα-methylhistamine against the logarithm of the concentration of the phenoxypropyl amine derivative.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Self-Validating System:

-

Non-specific binding control: Include wells containing the radioligand and membranes but with a high concentration of an unlabeled, known H3R ligand to determine the level of non-specific binding.

-

Total binding control: Include wells with only the radioligand and membranes to determine the total binding.

-

Specific binding calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

H3Rs are constitutively active, meaning they have a baseline level of activity even in the absence of an agonist. They couple to the Gi/o family of G proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this constitutive activity, leading to an increase in cAMP levels.

Caption: Alpha-1 Adrenergic Receptor Antagonism.

Other Noteworthy Biological Targets

The versatility of the phenoxypropyl amine scaffold has led to the exploration of its activity against other important biological targets.

Monoamine Oxidase B (MAO-B) Inhibition

Some phenoxypropyl amine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine. [2]This makes them potential candidates for the treatment of neurodegenerative diseases such as Parkinson's disease.

Ion Channels and Other Receptors

-

NMDA Receptors: Phenoxy derivatives of a benzodiazepine scaffold have shown a unique mechanism of action at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. [3]* Dopamine D2 Receptors: While often considered an off-target, the interaction of some phenoxyalkylamine derivatives with dopamine D2 receptors is an important consideration in the development of selective alpha-blockers. [4]* Bruton's Tyrosine Kinase (BTK): Certain phenoxy-containing derivatives have demonstrated inhibitory activity against BTK, a key enzyme in B-cell signaling, suggesting potential applications in oncology and autoimmune diseases. [3]

Summary of Quantitative Data

| Derivative Class | Target | Key Findings | Reference |

| Benzimidazole-substituted (3-phenoxypropyl)amines | Histamine H3 Receptor | Identified as potent antagonists with good pharmacokinetic profiles. | [1] |

| Phenoxypropanolamines | Beta-Adrenergic Receptors | Exhibit antihypertensive activity through beta-blockade and vasodilation. | [5] |

| Phenoxypropylamine derivatives | Histamine H2 Receptor | Show significant gastric acid antisecretory activity. | [6] |

| Phenoxyalkylamine derivatives | Alpha-Adrenergic Receptors | Demonstrate potent alpha-blocking activity. | [4][7] |

| Phenoxypropylamine derivatives | Monoamine Oxidase B | Exhibit inhibitory activity, suggesting potential for neurodegenerative diseases. | [2] |

Conclusion

Phenoxypropyl amine derivatives represent a rich source of pharmacologically active compounds with a wide range of biological targets. Their ability to interact with histamine receptors, adrenergic receptors, and other key proteins highlights their therapeutic potential across various disease areas. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration and development of this important class of molecules.

References

-

Title: Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands Source: PubMed URL: [Link]

-

Title: Antihypertensive indole derivatives of phenoxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity Source: PubMed URL: [Link]

-

Title: Phenoxypropylamines: Synthesis and Antiulcer Evaluation Source: PMC - NIH URL: [Link]

-

Title: Novel Agent with the Terminal Phenoxy Group Source: Encyclopedia.pub URL: [Link]

-

Title: Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives Source: PubMed URL: [Link]

-

Title: [Novel Phenoxyalkylamine Derivatives. VI. Synthesis and Alpha-Blocking Activity of Alpha-[(Phenoxyethylamino)propyl]-Alpha-Phenylacetonitrile Derivatives] Source: PubMed URL: [Link]

-

Title: Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation Source: PMC - NIH URL: [Link]

Sources

- 1. Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Agent with the Terminal Phenoxy Group | Encyclopedia MDPI [encyclopedia.pub]

- 4. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive indole derivatives of phenoxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3-phenoxypropyl)oxan-4-amine: A Privileged Scaffold for CNS and GPCR-Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks dictates the trajectory of lead optimization, influencing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. N-(3-phenoxypropyl)oxan-4-amine (also referred to as N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine) has emerged as a highly versatile secondary amine scaffold. By integrating a hydrophilic tetrahydropyran (oxane) ring with a flexible, lipophilic phenoxypropyl tail, this building block offers an optimal balance of physicochemical properties. It is particularly valuable in the synthesis of libraries targeting G-Protein-Coupled Receptors (GPCRs)—such as Histamine H3 and Serotonin receptors—as well as Sigma receptors, where the phenoxypropylamine motif is a well-established pharmacophore[1],[2].

As an Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive understanding of this molecule's structural rationale, synthetic utility, and mechanistic applications in target-directed workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of N-(3-phenoxypropyl)oxan-4-amine is highly deliberate, combining three distinct functional modules to optimize drug-like space:

-

The Oxan-4-yl (Tetrahydropyran) Ring : Historically, lipophilic cyclohexane rings were used to fill hydrophobic pockets. However, the modern shift towards the oxane ring introduces an ether oxygen that lowers the calculated partition coefficient (cLogP), improves aqueous solubility, and reduces metabolic liabilities (such as CYP450 oxidation) and hERG toxicity.

-

The 3-Phenoxypropyl Tail : This flexible linker terminates in an aromatic ether. The three-carbon spacer provides the exact rotational freedom required to navigate narrow receptor channels, allowing the terminal phenyl ring to engage in π−π stacking or hydrophobic interactions within allosteric or orthosteric binding sites[1].

-

The Secondary Amine Core : Acting as the primary vector for synthetic functionalization, this nucleophilic center can be converted into amides, ureas, or tertiary amines. At physiological pH, derivatives that retain a basic amine (e.g., via reductive amination) can protonate and form critical salt bridges with conserved Aspartate or Glutamate residues in GPCR transmembrane domains[3].

Quantitative Physicochemical Data

The following table summarizes the core metrics of the unfunctionalized building block, demonstrating its massive potential for downstream elaboration without violating Lipinski’s Rule of Five.

| Property | Value | Rationale in Drug Design |

| Molecular Formula | C14H21NO2 | Provides a lean starting framework. |

| Molecular Weight | 235.32 g/mol | Highly efficient lead-like MW, allowing ~265 Da for further functionalization before hitting the 500 Da limit. |

| Hydrogen Bond Donors (HBD) | 1 | The secondary amine provides a single HBD, useful for target engagement but easily masked via acylation. |

| Hydrogen Bond Acceptors (HBA) | 3 | Two ether oxygens and one amine nitrogen offer multiple vectors for interaction with kinase hinge regions or GPCRs. |

| Rotatable Bonds | 6 | Provides necessary flexibility for the phenoxypropyl tail to adopt bioactive conformations. |

| Topological Polar Surface Area | ~30.5 Ų | Excellent for blood-brain barrier (BBB) permeation, crucial for CNS-targeted indications. |

Synthetic Utility & Functionalization Pathways

The secondary amine of N-(3-phenoxypropyl)oxan-4-amine is sterically hindered by the adjacent oxane ring, which dictates the choice of synthetic methodologies. Despite this hindrance, it serves as an excellent nucleophile for three primary divergent pathways: Amide Coupling, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.

Divergent synthetic pathways for functionalizing N-(3-phenoxypropyl)oxan-4-amine.

Mechanistic Workflows & Experimental Protocols

To ensure reproducibility and high-fidelity library generation, the following protocol details the synthesis of amide derivatives using this building block. This methodology is designed as a self-validating system , incorporating specific reagents chosen for their kinetic properties and in-process monitoring steps.

Standardized Protocol: High-Throughput Amidation via HATU Activation

Objective: To synthesize a library of tertiary amides by coupling N-(3-phenoxypropyl)oxan-4-amine with diverse carboxylic acids, minimizing epimerization and overcoming the steric bulk of the oxane ring.

Reagents & Materials:

-

N-(3-phenoxypropyl)oxan-4-amine (1.0 equiv)

-

Target Carboxylic Acid (1.2 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

-

Pre-Activation of the Carboxylic Acid:

-

Action: In a dry reaction vial under nitrogen, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes at room temperature.

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive, resonance-stabilized HOAt ester. This intermediate is crucial for driving the reaction forward when dealing with the sterically hindered secondary amine of the oxane system. DIPEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while efficiently scavenging the protons generated during activation.

-

-

Nucleophilic Addition:

-

Action: Add N-(3-phenoxypropyl)oxan-4-amine (1.0 equiv) to the activated acid solution. Stir continuously at 25°C for 4–12 hours.

-

Causality: Maintaining ambient temperature prevents thermal degradation of the HOAt ester. The reaction progress must be monitored via LC-MS. The disappearance of the building block mass ( m/z 236.1 [M+H]+ ) validates the completion of the nucleophilic attack.

-

-

Quenching and Phase Separation:

-

Action: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality: The mildly basic NaHCO3 neutralizes any remaining acid, hydrolyzes unreacted HATU, and ensures the target amide remains unprotonated and partitions cleanly into the organic (EtOAc) phase.

-

-

Purification:

-

Action: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Application in Target-Directed Drug Discovery

The true value of N-(3-phenoxypropyl)oxan-4-amine lies in its biological translation. The phenoxypropylamine moiety is a "privileged structure" frequently found in ligands targeting the central nervous system (CNS).

Histamine H3 Receptor (H3R) Inverse Agonists

Compounds containing the phenoxypropylamine pharmacophore have been extensively optimized to target the Histamine H3 receptor, a presynaptic autoreceptor that regulates the release of neurotransmitters like histamine, acetylcholine, and dopamine[1]. Derivatives of this building block can act as potent H3R inverse agonists, which are highly sought after for treating cognitive disorders, schizophrenia, and narcolepsy. The oxane ring provides the necessary bulk to stabilize the inactive conformation of the receptor, while the phenoxypropyl chain extends into the lipophilic accessory pocket.

Sigma-1 Receptor (S1R) Antagonists

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum. S1R antagonists containing the phenoxypropylamine core have demonstrated profound efficacy in preclinical models of neuropathic and inflammatory pain[4]. The flexibility of the propyl linker allows the molecule to adopt the specific U-shaped conformation required for high-affinity binding to the S1R binding cavity.

Signal transduction modulation by phenoxypropylamine-derived GPCR inverse agonists.

References

-

ACS Publications - Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist.[1] URL: [Link]

-

NIH / MDPI - Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.[2] URL: [Link]

-

Google Patents - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain.[4] URL:

-

NIH / PMC - 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84).[3] URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2024105225A1 - Synergistic combinations of a sigma receptor 1 (s1r) antagonist and a soluble epoxide hydrolase inhibitor (sehi) and their use in the treatment of pain - Google Patents [patents.google.com]

Synthesis and Functionalization of N-Substituted Tetrahydropyran Amines: A Comprehensive Technical Guide

Executive Summary

N-substituted tetrahydropyran (THP) amines represent a privileged pharmacophore in modern drug discovery. The embedded oxygen atom within the six-membered ring imparts unique physicochemical properties—lowering lipophilicity (LogP), improving aqueous solubility, and acting as a hydrogen-bond acceptor—compared to its carbocyclic counterpart, cyclohexane. This scaffold is critical in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes (e.g., Omarigliptin), histamine-3 receptor (H3R) antagonists[1], and novel antimalarial Plasmepsin X inhibitors[2].

This whitepaper provides an in-depth mechanistic and practical guide to synthesizing N-substituted THP amines. Rather than merely listing reaction conditions, we deconstruct the causality behind reagent selection, stereochemical control, and the thermodynamic principles governing these transformations.

Mechanistic Pathways & Causal Logic

The synthesis of N-substituted THP amines generally bypasses direct alkylation. Direct treatment of a primary THP amine with an alkyl halide inevitably leads to polyalkylation because the mono-alkylated secondary amine is more nucleophilic than the starting primary amine[3]. To achieve absolute chemoselectivity, synthetic chemists rely on three primary pathways.

Pathway A: Reductive Amination (The Thermodynamic Workhorse)

The most robust method for constructing N-alkyl THP amines is the reductive amination of tetrahydro-4H-pyran-4-one (THP-4-one)[4]. The inductive electron-withdrawing effect of the ethereal oxygen makes the C4-carbonyl highly electrophilic, rapidly driving the equilibrium toward the hemiaminal and subsequent iminium ion.

Causality in Hydride Selection: Reducing the iminium ion in the presence of unreacted ketone requires a chemoselective hydride source. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the industry standard. The three electron-withdrawing acetate groups delocalize electron density away from the boron-hydrogen bond, rendering the hydride too weak to reduce the THP-4-one carbonyl at room temperature, but sufficiently nucleophilic to reduce the highly electrophilic iminium ion[3].

Pathway B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

For N-aryl THP amines, reductive amination is ineffective because aryl amines (anilines) form highly stable, conjugated imines that resist mild reduction, and aryl halides cannot undergo standard nucleophilic substitution. Instead, palladium-catalyzed Buchwald-Hartwig amination utilizing tetrahydropyran-4-amine and an aryl halide is employed. The use of bidentate ligands (e.g., Xantphos) forces the palladium intermediate into a cis-geometry, accelerating the reductive elimination step to form the C-N bond[5].

Pathway C: Stereospecific Multi-Vector C–H Functionalization

For highly substituted THP amines (e.g., α- or γ-substituted variants), building the ring de novo is tedious. A modern approach utilizes Pd(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans[6].

Causality of Transient Directing Groups (TDGs): Primary amines are poor directing groups for C-H activation as they strongly coordinate and poison palladium catalysts. By introducing a catalytic aldehyde (e.g., 2-hydroxy-4,6-dimethylbenzaldehyde), a transient imine is formed. This imine acts as a bidentate directing group, positioning the Pd(II) center precisely over the γ-C-H bond for stereospecific insertion, before hydrolyzing to release the functionalized primary amine[7].

Strategic Decision Workflows

The selection of the synthesis route is dictated by the target substitution pattern. The decision matrix is visualized below.

Synthesis strategy for N-substituted THP amines based on target substitution patterns.

Quantitative Data: Reagent Selection Matrix

The choice of reducing agent in reductive amination dictates the yield, safety profile, and scalability of the reaction.

| Reducing Agent | Chemoselectivity (Iminium vs Ketone) | Optimal pH | Toxicity / Byproducts | Primary Use Case |

| NaBH4 | Low (Reduces ketones rapidly) | 7.0 - 9.0 | Low | Stepwise reductive amination (imine pre-formation required). |

| NaBH3CN | High | 4.0 - 6.0 | High (Generates toxic HCN gas below pH 4) | Acid-sensitive substrates or reactions requiring high solubility in MeOH[3]. |

| NaBH(OAc)3 | Very High | 5.0 - 7.0 | Low (Generates acetic acid) | Industry standard for one-pot reductive amination[3]. |

| BH3-NH3 / TiF4 | High | Neutral | Low (Moisture stable) | Reductive alkylation directly from carboxylic acids[8]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) and causality-driven workup steps are integrated to guarantee high fidelity.

Protocol 1: One-Pot Reductive Amination of THP-4-one

Objective: Synthesis of N-benzyltetrahydro-2H-pyran-4-amine.

-

Imine Formation: To a flame-dried round-bottom flask under nitrogen, add tetrahydro-4H-pyran-4-one (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M). Add benzylamine (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.0 eq).

-

Causality: Acetic acid catalyzes the elimination of water from the hemiaminal to form the iminium ion. DCE is chosen over DCM due to its higher boiling point, allowing mild heating if steric hindrance slows imine formation.

-

-

Reduction: Stir at room temperature for 1 hour. Add NaBH(OAc)3 (1.5 eq, 15 mmol) in three portions over 15 minutes to control the mild exotherm.

-

In-Process Control (IPC): Monitor via LC-MS. The mass of the starting ketone ( m/z 101) should disappear, replaced by the product ( m/z 192 [M+H]+ ).

-

Quench & Free-Basing: Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.

-

Causality: The basic quench neutralizes the acetic acid and breaks any boron-amine complexes, ensuring the product is fully free-based and partitions into the organic layer.

-

-

Extraction: Extract with DCM ( 3×20 mL). Dry the combined organics over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Mechanistic workflow of the reductive amination of THP-4-one.

Protocol 2: Pd(II)-Catalyzed Stereoselective γ-C–H Arylation

Objective: Synthesis of highly substituted γ-aryl-aminotetrahydropyrans[7].

-

Catalyst & TDG Assembly: In a sealed tube, combine 3-aminotetrahydropyran (1.0 eq, 0.2 mmol), aryl iodide (2.0 eq), Pd(OAc)2 (10 mol%), and 2-hydroxy-4,6-dimethylbenzaldehyde (Transient Directing Group, 40 mol%).

-

Oxidant/Additive Addition: Add Ag2CO3 (1.5 eq) as the halide scavenger and oxidant.

-

Causality: Silver carbonate precipitates iodide as AgI, preventing iodide from poisoning the palladium catalyst and driving the catalytic cycle forward.

-

-

Reaction: Suspend the mixture in Hexafluoro-2-propanol (HFIP) / Acetic acid (9:1, 1.0 mL). Seal the tube and heat to 130 °C for 24 hours.

-

Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar transition states of the C-H activation step while resisting oxidation.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and silver salts. Concentrate and purify via silica gel chromatography.

Conclusion

The synthesis of N-substituted tetrahydropyran amines requires a rigorous understanding of the thermodynamic and kinetic parameters dictated by the THP ring's oxygen atom. While reductive amination remains the foundational technique for simple alkylation, modern drug discovery demands complex stereocenters, necessitating advanced methodologies like transient-directing-group C-H functionalization and Buchwald-Hartwig cross-coupling. By applying the causal principles and self-validating protocols outlined in this guide, researchers can reliably access this critical chemical space.

Sources

- 1. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20180265517A1 - EZH2 Inhibitors - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

Engineering the Next Generation of Therapeutics: The Biological Activity and Structural Utility of Novel Oxane Amine Compounds

Executive Summary

The relentless pursuit of optimal physicochemical space in drug discovery has driven a paradigm shift away from highly lipophilic, flat aromatic rings toward sp³-rich, polar aliphatic heterocycles. Among these, oxane amines—specifically tetrahydropyran-4-amines (THP-amines)—have emerged as a privileged structural motif. As a Senior Application Scientist navigating the translational hurdles of small-molecule development, I have observed firsthand how the strategic incorporation of the oxane amine scaffold resolves critical liabilities in metabolic stability, target selectivity, and aqueous solubility. This technical guide deconstructs the mechanistic rationale, biological activity, and self-validating experimental workflows required to leverage oxane amines in modern drug design.

Mechanistic Rationale: The Oxane Amine Scaffold in Drug Design

Why choose an oxane amine over a traditional piperidine, morpholine, or cyclohexylamine? The causality lies in the precise spatial arrangement and electronic properties of the tetrahydropyran (THP) ring.

-

Bioisosterism & Conformational Rigidity: The THP ring provides a rigid, chair-like conformation that vectors the amine substituent with high predictability. Unlike flexible alkyl chains, this rigidity minimizes the entropic penalty upon target binding. Furthermore, the intracyclic oxygen atom serves as a highly directional hydrogen bond acceptor (HBA). In kinase inhibitor design, this oxygen frequently anchors the molecule to the hinge region of the ATP-binding pocket, while the amine vector directs substituents into the solvent channel or selectivity pockets [3].

-

Metabolic Stability & ADME Profile: Replacing a carbocyclic cyclohexyl ring with an oxane ring drastically reduces lipophilicity (lowering logD) without altering the steric bulk. This reduction in lipophilicity directly attenuates the affinity for cytochrome P450 (CYP) enzymes, thereby reducing hepatic clearance. Compared to morpholines, oxane amines lack the potentially metabolically labile nitrogen lone pair adjacent to the oxygen, mitigating the risk of oxidative dealkylation or N-oxidation.

Key Therapeutic Applications & Biological Activities

Oncology: ATM Kinase Inhibition

The development of AZD0156, a first-in-class inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, perfectly illustrates the utility of the oxane amine core. The tetrahydropyran-4-amine motif was critical in achieving sub-nanomolar potency (IC₅₀ = 0.58 nM) while maintaining an exceptional selectivity profile across the kinome. The THP oxygen engages in critical hydrogen bonding, while the rigid scaffold prevents off-target binding to related PIKK family members like mTOR and DNA-PK [3].

Epigenetic Modulation: BET Bromodomain Inhibitors

In the optimization of GSK046 (iBET-BD2), researchers utilized a tetrahydropyran amine to achieve unprecedented selectivity for the second bromodomain (BD2) of the BET protein family. The spatial geometry of the oxane ring allowed the molecule to exploit subtle amino acid differences between BD1 and BD2, driving a 40-fold selectivity margin that significantly improved the in vivo safety profile compared to pan-BET inhibitors [2].

Infectious Disease: Antimalarial Plasmepsin X Inhibitors

The oxane amine scaffold is not limited to human targets. In the discovery of UCB7362, a potent Plasmepsin X (PMX) inhibitor for malaria, the incorporation of a cis-methyl-substituted tetrahydropyran ring drastically increased potency. The scaffold provided an ideal logD, balancing the high solubility required for oral bioavailability with the permeability needed to penetrate the Plasmodium-infected erythrocyte [1].

Fig 1. Pharmacophore model of oxane amines binding to kinase ATP pockets.

Quantitative Data & Structure-Activity Relationships (SAR)

To quantify the advantage of the oxane amine scaffold, we must look at matched molecular pair (MMP) analyses commonly encountered during lead optimization. The table below summarizes the physicochemical shifts when substituting core rings.

| Scaffold Core | ClogP | Intrinsic Clearance (µL/min/mg) | H-Bond Acceptors | Primary Liability |

| Cyclohexylamine | 2.5 | 85.2 (High) | 1 | CYP450 Metabolism / High Lipophilicity |

| Piperidine | 1.8 | 62.4 (Moderate) | 2 | hERG Inhibition / High Basicity |

| Morpholine | 0.9 | 45.1 (Moderate) | 3 | Oxidative Dealkylation |

| Tetrahydropyran-4-amine | 1.1 | 15.3 (Low) | 2 | Optimized Profile |

Note: Data represents generalized trends observed in kinase inhibitor optimization campaigns.

Experimental Workflows & Self-Validating Protocols

To validate the biological activity of novel oxane amines, a self-validating experimental system is required. Relying solely on biochemical IC₅₀ values is a trap; one must orthogonally confirm target engagement kinetics and metabolic stability to ensure the structural design translates to cellular efficacy.

Protocol 1: Orthogonal Target Engagement Validation (Enzyme + SPR)

Causality: A biochemical assay proves functional inhibition, but Surface Plasmon Resonance (SPR) is strictly required to confirm that the oxane oxygen is driving a slow-offset ( koff ) binding kinetic, validating the structural design hypothesis.

-

Biochemical Screening (Primary): Incubate 10 nM of the target kinase with 1 mM ATP and a FRET-based peptide substrate. Titrate oxane amine compounds in a 10-point curve (0.1 nM to 10 µM). Calculate the IC₅₀ using a 4-parameter logistic fit.

-

SPR Chip Preparation (Orthogonal): Immobilize the His-tagged target kinase onto a CM5 sensor chip via standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.

-

Kinetics Analysis: Inject oxane amine analytes at high flow rates (50 µL/min) to minimize mass transport limitations. Record association ( kon ) and dissociation ( koff ) rates over 300 seconds.

Protocol 2: Microsomal Stability and CYP Phenotyping

Causality: This protocol self-validates the hypothesis that replacing a carbocyclic ring with an oxane ring reduces lipophilicity-driven CYP metabolism, ensuring the compound survives first-pass hepatic extraction.

-

Incubation Setup: Spike 1 µM of the target oxane amine into human liver microsomes (HLM) at a 1 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate the mixture at 37°C under orbital shaking.

-

Quenching & Extraction: At precise time points (0, 15, 30, and 60 min), quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

LC-MS/MS Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint ).

Fig 2. Self-validating workflow for oxane amine screening and lead selection.

References

-

Lowe, M. A., et al. "Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362." Journal of Medicinal Chemistry, 2022. URL:[Link]

-

Preston, A. G. S., et al. "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry, 2020. URL:[Link]

-

Pike, K. G., et al. "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one)." Journal of Medicinal Chemistry, 2018. URL:[Link]

Navigating the Solubility Landscape of N-(3-phenoxypropyl)oxan-4-amine: A Technical Guide for Drug Development Professionals

Foreword: Beyond a Simple Value – A Strategic Approach to Solubility

In the realm of drug discovery and development, the solubility of a lead compound is not merely a physical constant; it is a critical determinant of its ultimate therapeutic success. Poor solubility can cascade into a series of developmental challenges, from inconsistent in vitro assay results to inadequate in vivo exposure, ultimately leading to costly late-stage failures. This guide provides an in-depth exploration of the solubility profile of N-(3-phenoxypropyl)oxan-4-amine, a compound of interest in contemporary research. We move beyond the mere presentation of data, offering a strategic framework for understanding, determining, and modulating the solubility of this and structurally related molecules. As senior application scientists, our goal is to empower researchers with the foundational knowledge and practical methodologies to make informed decisions throughout the drug development pipeline.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of N-(3-phenoxypropyl)oxan-4-amine is governed by the interplay of its distinct structural motifs: the lipophilic phenoxypropyl tail and the polar oxan-4-amine head. Understanding the contribution of each component is paramount to predicting its behavior in various solvent systems.

-

The Phenoxypropyl Moiety: This aromatic ether contributes significantly to the molecule's lipophilicity. The phenyl group is inherently hydrophobic, favoring interactions with nonpolar solvents. The propyl linker provides conformational flexibility.

-

The Oxan-4-amine Group: The oxane (tetrahydropyran) ring, with its ether oxygen, introduces polarity and the capacity for hydrogen bond acceptance. The secondary amine is a key player, capable of acting as both a hydrogen bond donor and acceptor. Its basic nature (pKa to be determined, but expected to be in the range of typical secondary amines) means that its ionization state, and therefore solubility, will be highly dependent on the pH of the aqueous environment.[1][2][3]

Generally, aliphatic amines exhibit some water solubility due to their ability to form hydrogen bonds.[1] However, this solubility tends to decrease as the number of carbon atoms in the molecule increases, with a borderline of around six carbon atoms for good solubility.[2] Aromatic amines, in contrast, have diminished water solubility because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, reducing their availability for hydrogen bonding.[4]

Based on this structural analysis, N-(3-phenoxypropyl)oxan-4-amine is anticipated to be a compound with moderate to low aqueous solubility and better solubility in polar organic solvents.[1][5]

The Imperative of Empirical Determination: Kinetic vs. Thermodynamic Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is non-negotiable for progressing a compound through the development pipeline. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement often employed in early discovery to assess the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[2] It reflects the concentration at which a compound precipitates out of a supersaturated solution and is influenced by the rate of dissolution and precipitation.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature.[2] It is a more time- and resource-intensive measurement but provides the gold-standard value for formulation and biopharmaceutical assessment.

For a comprehensive understanding, both kinetic and thermodynamic solubility should be determined. A large discrepancy between the two values can indicate a propensity for the compound to exist in a supersaturated state, which can have implications for oral absorption but also risks of precipitation.

Experimental Protocols: A Step-by-Step Guide to Solubility Determination

The following protocols are designed to be self-validating, incorporating controls and checks to ensure data integrity.

Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is ideal for initial screening. Nephelometry measures the light scattered by suspended particles, providing a sensitive indication of precipitation.[6]

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-(3-phenoxypropyl)oxan-4-amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Compound Dispensing: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding well in a clear-bottom 96-well assay plate.

-

Buffer Addition: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility.

Workflow Diagram: